

Chiral 3-Aminotetrahydrofuran Enantiomers: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran

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Abstract

The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, prized for its ability to improve pharmacokinetic profiles and serve as a versatile scaffold. Within this class, the chiral **3-aminotetrahydrofuran** enantiomers, (R)- and (S)-**3-aminotetrahydrofuran**, have emerged as critical building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Their stereochemically defined amine and ether functionalities provide precise vectors for molecular recognition and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the fundamental properties, stereoselective synthetic strategies, and key applications of these valuable chiral intermediates for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Physicochemical Properties

Precise identification and understanding of the fundamental properties of chiral building blocks are paramount in drug design and process development. The (R)- and (S)-enantiomers of **3-aminotetrahydrofuran** are distinct chemical entities with identical achiral properties but differential behavior in chiral environments, a critical consideration in pharmacology.^[1]

The core identifiers for each enantiomer are detailed below, providing standardized nomenclature for unambiguous communication and data management.

Property	(R)-3-Aminotetrahydrofuran	(S)-3-Aminotetrahydrofuran
IUPAC Name	(3R)-oxolan-3-amine[2]	(3S)-oxolan-3-amine[3]
CAS Number	111769-26-7[2]	104530-79-2[3][4]
Molecular Formula	C ₄ H ₉ NO[2]	C ₄ H ₉ NO[3]
Molecular Weight	87.12 g/mol [2]	87.12 g/mol [3]
InChI	InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1[2]	InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1[3]
InChIKey	MIPHRQMEIYLZFZ-SCSAIBSYSA-N[2]	MIPHRQMEIYLZFZ-BYPYZUCNSA-N[3]
SMILES	N[C@H]1COCC1[5]	N[C@@H]1COCC1[3]

A summary of their key physicochemical properties is presented in the following table. These values, particularly those related to solubility and basicity (pKa), are crucial for designing reaction conditions and formulation strategies.

Property	Value	Source
Boiling Point	125.6 ± 33.0 °C (Predicted)	[4]
Density	0.997 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.90 ± 0.20 (Predicted)	[4]
XLogP3	-0.7	[4]

Stereoselective Synthesis: Pathways to Enantiopurity

The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. Consequently, the development of robust and scalable enantioselective syntheses for chiral building blocks like **3-aminotetrahydrofuran** is a cornerstone of modern pharmaceutical

development. Several strategic approaches have been successfully employed to access the (R)- and (S)-enantiomers in high optical purity.

Synthesis from Chiral Pool Precursors

A common and effective strategy involves leveraging the inherent chirality of readily available natural products. L-aspartic acid, a naturally occurring amino acid, serves as an inexpensive and reliable starting material for the synthesis of (S)-**3-aminotetrahydrofuran hydrochloride**.

A patented multi-step process illustrates this approach, involving acylation, esterification, reduction, cyclization, hydrolysis, and finally, salt formation.[6] This method highlights the transformation of a natural chiral molecule into a valuable synthetic building block.



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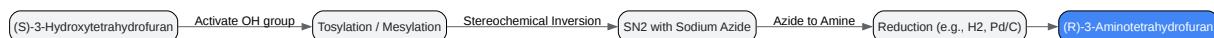
Caption: Synthesis workflow from L-Aspartic Acid.

Chiral Inversion from an Opposing Enantiomer

In some instances, one enantiomer of a precursor is more accessible or cost-effective than the other. In such cases, a synthesis involving a stereochemical inversion can be an elegant solution. For example, (R)-**3-aminotetrahydrofuran** can be synthesized from the more readily available (S)-3-hydroxytetrahydrofuran.[7]

This transformation typically proceeds via activation of the hydroxyl group (e.g., as a tosylate or mesylate), followed by an SN2 reaction with an azide source (like sodium azide), which inverts the stereocenter. Subsequent reduction of the azide yields the desired (R)-amine.

Causality Behind Experimental Choices: The choice of an azide for the SN2 reaction is deliberate. Azide is a potent nucleophile, and the resulting alkyl azide is readily and cleanly reduced to the primary amine without affecting the THF ring, often through catalytic hydrogenation. This two-step sequence is a reliable method for achieving clean stereochemical inversion.[7]



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Caption: Stereoinversive synthesis of (R)-enantiomer.

Applications in Drug Development: A Scaffold for Innovation

The true value of (R)- and (S)-**3-aminotetrahydrofuran** lies in their successful incorporation into clinically relevant molecules. The specific stereochemistry at the C3 position is often critical for achieving the desired target engagement and pharmacological effect.

(R)-3-Aminotetrahydrofuran in Cardiovascular and Antiviral Drugs

The (R)-enantiomer is a key intermediate in the synthesis of Tecadenoson, an A₁ adenosine receptor agonist that was investigated for its antiarrhythmic properties.^[7] Its structure is precisely assembled to fit into the receptor's binding pocket, and the orientation of the amine, dictated by the (R)-stereocenter, is crucial for this interaction.

Furthermore, derivatives of (R)-**3-aminotetrahydrofuran** have been incorporated into novel HIV-1 protease inhibitors. In these complex molecules, the tetrahydrofuran ring often serves as a P2 ligand, and its substituents form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site.^[8]

(S)-3-Aminotetrahydrofuran in Metabolic and Endocrine Therapies

The (S)-enantiomer has been utilized as an intermediate in the development of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) inhibitors. This enzyme is a therapeutic target for managing metabolic disorders, including type 2 diabetes and obesity. The precise stereochemistry of the (S)-**3-aminotetrahydrofuran** moiety is essential for achieving potent and selective inhibition of the enzyme.

Exemplar Experimental Protocol: Amide Coupling

To illustrate the utility of these building blocks, the following section provides a generalized, self-validating protocol for a standard amide coupling reaction, a fundamental transformation in drug synthesis.

Objective: To synthesize an N-acylated derivative of **(S)-3-aminotetrahydrofuran**.

Materials:

- **(S)-3-Aminotetrahydrofuran**
- Carboxylic acid of interest (R-COOH)
- Coupling agent (e.g., HATU, HOBT/EDC)
- Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve in the chosen aprotic solvent.
- Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it forms the active ester intermediate, which is highly reactive towards the amine.
- Amine Addition: In a separate vial, dissolve **(S)-3-aminotetrahydrofuran** (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid

mixture.

- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. A self-validating system would involve running a co-spot of the starting amine on the TLC plate to confirm its complete consumption.
- Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and finally brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude amide can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Conclusion

The (R)- and (S)-enantiomers of **3-aminotetrahydrofuran** are more than just simple heterocyclic amines; they are enabling tools for the modern medicinal chemist. Their defined stereochemistry, coupled with the favorable physicochemical properties imparted by the THF ring, makes them high-value building blocks for constructing complex and potent therapeutic agents. A thorough understanding of their properties, stereoselective syntheses, and documented applications provides a solid foundation for their strategic deployment in drug discovery and development programs, ultimately accelerating the path to novel medicines.

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